molecular formula C8H16N4 B13066624 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13066624
M. Wt: 168.24 g/mol
InChI Key: LXBRWNQJCZMMLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-methylpentan-2-ylamine with 1,2,4-triazole under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpentan-2-yl)-1H-1,2,3-triazole: Similar in structure but with a different arrangement of nitrogen atoms.

    1-(4-Methylpentan-2-yl)-1H-1,2,4-triazole-5-amine: Another triazole derivative with potential biological activities.

Uniqueness

1-(4-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-(4-methylpentan-2-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H16N4/c1-6(2)4-7(3)12-5-10-8(9)11-12/h5-7H,4H2,1-3H3,(H2,9,11)

InChI Key

LXBRWNQJCZMMLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)N1C=NC(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.